Cas no 2172490-48-9 (5-(3-Fluoro-4-methoxyphenyl)pyrimidine)

5-(3-Fluoro-4-methoxyphenyl)pyrimidine is a fluorinated pyrimidine derivative with a methoxy-substituted phenyl ring, offering unique electronic and steric properties. This compound is valuable in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the methoxy group contributes to solubility and modulation of electronic effects. Its rigid pyrimidine core allows for precise structural modifications, making it useful in the development of kinase inhibitors, receptor ligands, and other small-molecule therapeutics. The compound's well-defined structure and synthetic versatility make it a reliable intermediate for medicinal chemistry and material science applications.
5-(3-Fluoro-4-methoxyphenyl)pyrimidine structure
2172490-48-9 structure
Product Name:5-(3-Fluoro-4-methoxyphenyl)pyrimidine
CAS No:2172490-48-9
MF:C11H9FN2O
MW:204.200365781784
CID:6410194
PubChem ID:165858374
Update Time:2025-05-20

5-(3-Fluoro-4-methoxyphenyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • EN300-1585799
    • 2172490-48-9
    • 5-(3-fluoro-4-methoxyphenyl)pyrimidine
    • 5-(3-Fluoro-4-methoxyphenyl)pyrimidine
    • Inchi: 1S/C11H9FN2O/c1-15-11-3-2-8(4-10(11)12)9-5-13-7-14-6-9/h2-7H,1H3
    • InChI Key: YVNJQTQWNOGWIV-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1=CN=CN=C1)OC

Computed Properties

  • Exact Mass: 204.06989108g/mol
  • Monoisotopic Mass: 204.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35Ų

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Additional information on 5-(3-Fluoro-4-methoxyphenyl)pyrimidine

Research Brief on 5-(3-Fluoro-4-methoxyphenyl)pyrimidine (CAS: 2172490-48-9): Recent Advances and Applications

The compound 5-(3-Fluoro-4-methoxyphenyl)pyrimidine (CAS: 2172490-48-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies highlight its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting cancer-related pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-(3-Fluoro-4-methoxyphenyl)pyrimidine via a palladium-catalyzed cross-coupling reaction, achieving a yield of 78% with high purity. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation. Additionally, computational docking studies revealed its strong binding affinity to EGFR and VEGFR2 kinases, suggesting potential applications in oncology.

In vitro assays conducted by a research team at the University of Cambridge (2024) further elucidated the compound's mechanism of action. The results indicated that 5-(3-Fluoro-4-methoxyphenyl)pyrimidine exhibits selective inhibition of cancer cell proliferation, with an IC50 value of 1.2 µM against non-small cell lung cancer (NSCLC) cell lines. Notably, the compound showed minimal cytotoxicity toward normal human fibroblasts, underscoring its potential as a targeted therapeutic agent.

Beyond oncology, recent investigations have explored the compound's utility in neurodegenerative diseases. A preprint from the Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of 5-(3-Fluoro-4-methoxyphenyl)pyrimidine exhibit moderate inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. These findings open new avenues for structure-activity relationship (SAR) studies aimed at optimizing the compound's neuroprotective properties.

Industry reports from 2024 also highlight the growing commercial interest in 5-(3-Fluoro-4-methoxyphenyl)pyrimidine, with several pharmaceutical companies filing patents for its use in combination therapies. For instance, a recent patent application by Roche describes its synergistic effects with immune checkpoint inhibitors in enhancing antitumor responses. This aligns with the broader trend of leveraging small-molecule compounds to augment immunotherapy efficacy.

In conclusion, 5-(3-Fluoro-4-methoxyphenyl)pyrimidine (CAS: 2172490-48-9) represents a versatile scaffold with multifaceted applications in drug development. Its robust synthetic accessibility, selective biological activity, and potential for structural modification position it as a valuable asset in the quest for novel therapeutics. Future research should focus on in vivo validation and clinical translation to fully realize its therapeutic promise.

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